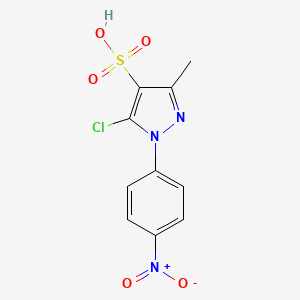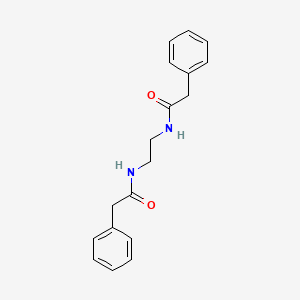
5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid
Vue d'ensemble
Description
5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid, also known as CNPSP, is a chemical compound that has been widely used in scientific research. It is a sulfonated pyrazole derivative that has been synthesized using various methods. CNPSP has been found to have a range of biochemical and physiological effects, making it useful in various applications.
Mécanisme D'action
The mechanism of action of 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid is not fully understood, but it is believed to act as a metal ion chelator and a pH indicator. 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid has been found to bind to copper and iron ions, forming stable complexes that can be detected using fluorescence spectroscopy. In addition, 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid has been found to change color in response to changes in pH, making it useful as a pH indicator.
Biochemical and Physiological Effects
5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of copper-containing enzymes, such as tyrosinase and catechol oxidase. 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid has also been found to have antioxidant activity, protecting cells from oxidative damage. In addition, 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid has been found to have antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid in lab experiments is its fluorescent properties, which allow for easy detection of metal ions. In addition, 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid is relatively easy to synthesize and has a long shelf life. However, one limitation of using 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid is its potential toxicity, which can affect the results of experiments. Therefore, caution should be taken when using 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid in lab experiments.
Orientations Futures
There are several future directions for research on 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Another direction is to develop new pyrazole derivatives based on 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid with improved biological activity. Additionally, further research is needed to fully understand the mechanism of action of 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid and its interactions with metal ions and biological systems.
Conclusion
In conclusion, 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid is a sulfonated pyrazole derivative that has been widely used in scientific research. It has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a pH indicator in biological systems. While 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid has advantages for lab experiments, caution should be taken due to its potential toxicity. There are several future directions for research on 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid, including exploring its potential as a therapeutic agent and developing new pyrazole derivatives based on 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid.
Applications De Recherche Scientifique
5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, such as copper and iron. It has also been used as a pH indicator in biological systems. In addition, 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid has been used in the synthesis of new pyrazole derivatives with potential biological activity.
Propriétés
IUPAC Name |
5-chloro-3-methyl-1-(4-nitrophenyl)pyrazole-4-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O5S/c1-6-9(20(17,18)19)10(11)13(12-6)7-2-4-8(5-3-7)14(15)16/h2-5H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTXLBHZBXHZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)O)Cl)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1-azepanyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B4693809.png)

![N-(3-acetylphenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4693824.png)
![N-{3-chloro-4-[(4-chloro-1-naphthyl)oxy]phenyl}-6-methoxy-2-methyl-4-quinolinamine](/img/structure/B4693843.png)
![ethyl 2-[butyl(4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4693851.png)
![N-(3-{N-[(1,3-benzothiazol-2-ylthio)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4693865.png)


![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4693876.png)
![2-(2-chlorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4693881.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B4693898.png)
![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4693910.png)

![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-4H-1,2,4-triazol-4-ylcyclohexanecarboxamide](/img/structure/B4693925.png)